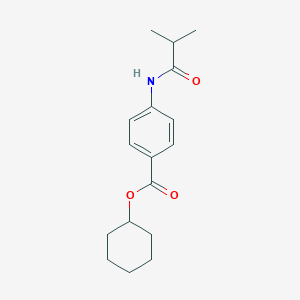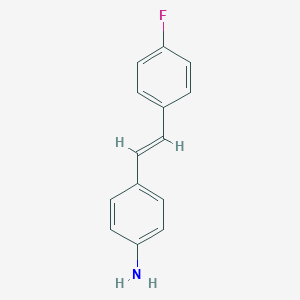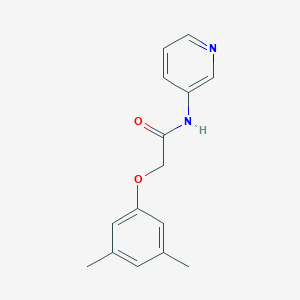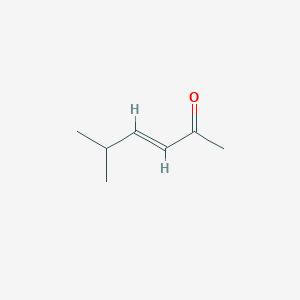![molecular formula C29H31NO3 B238850 (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate CAS No. 1927-15-7](/img/structure/B238850.png)
(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate, also known as BZP-DPA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BZP-DPA is a complex molecule that has been synthesized through a multistep process.
Wirkmechanismus
(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate acts by inhibiting the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting the transporter, (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate increases the levels of dopamine in the synapse, leading to increased dopamine signaling. This increased signaling has been shown to have beneficial effects on cognitive function and motivation.
Biochemische Und Physiologische Effekte
(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has been shown to have several biochemical and physiological effects. It has been found to increase dopamine levels in the brain, leading to increased motivation and cognitive function. It has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory disorders. Additionally, (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has been shown to have antioxidant effects, which may be beneficial in the treatment of oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate is that it has shown promising therapeutic potential in the treatment of neurological disorders. However, one limitation is that it is a complex molecule that requires a multistep synthesis process, which may limit its availability for research purposes. Additionally, more research is needed to fully understand the safety and efficacy of (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate in humans.
Zukünftige Richtungen
There are several future directions for (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate research. One direction is to further investigate its potential therapeutic applications in the treatment of neurological disorders, such as Parkinson's disease and addiction. Another direction is to optimize the synthesis process to increase the yield and purity of (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate. Additionally, more research is needed to fully understand the safety and efficacy of (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate in humans, including its pharmacokinetics and potential side effects.
Conclusion:
In conclusion, (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate is a complex molecule that has shown promising therapeutic potential in the treatment of neurological disorders. Its mechanism of action involves the inhibition of the dopamine transporter, leading to increased dopamine signaling. (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has several biochemical and physiological effects, including increased motivation and cognitive function, anti-inflammatory effects, and antioxidant effects. However, more research is needed to fully understand the safety and efficacy of (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate in humans.
Synthesemethoden
(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate is a complex molecule that requires a multistep synthesis process. The synthesis process involves the reaction of benzylamine with cyclohexanone to form a ketimine intermediate. The ketimine intermediate is then reacted with diphenylacetyl chloride to form the final product, (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate. This synthesis method has been optimized to produce (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate in high yields and purity.
Wissenschaftliche Forschungsanwendungen
(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has shown potential therapeutic applications in the field of neuroscience. It has been found to act as a selective dopamine reuptake inhibitor, which means that it can increase the levels of dopamine in the brain. Dopamine is a neurotransmitter that is involved in reward and motivation pathways, and its dysregulation has been linked to several neurological disorders, such as Parkinson's disease and addiction.
Eigenschaften
CAS-Nummer |
1927-15-7 |
|---|---|
Produktname |
(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate |
Molekularformel |
C29H31NO3 |
Molekulargewicht |
441.6 g/mol |
IUPAC-Name |
(9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C29H31NO3/c31-28(29(32,23-13-6-2-7-14-23)24-15-8-3-9-16-24)33-27-19-25-17-10-18-26(20-27)30(25)21-22-11-4-1-5-12-22/h1-9,11-16,25-27,32H,10,17-21H2 |
InChI-Schlüssel |
ARUBUBJNDDZSTJ-UHFFFAOYSA-N |
SMILES |
C1CC2CC(CC(C1)N2CC3=CC=CC=C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |
Kanonische SMILES |
C1CC2CC(CC(C1)N2CC3=CC=CC=C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B238767.png)
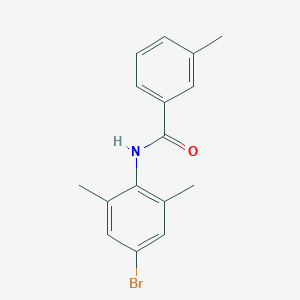
![2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B238769.png)
![5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B238772.png)
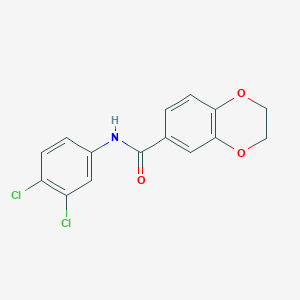
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-ethoxybenzamide](/img/structure/B238776.png)
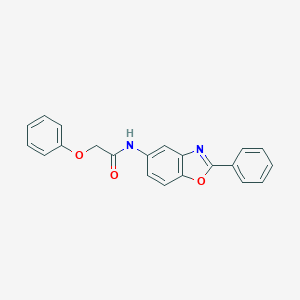
![N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B238779.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B238785.png)
![2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B238786.png)
